N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Physicochemical Profiling Lipophilicity Medicinal Chemistry

Generic thiazolyl-sulfonyl-benzamides fail due to regioisomer sensitivity. This compound features the precise 2-methoxyphenyl regiochemistry required for kinase probe development. - **Key Differentiator**: ortho-methoxy (vs para or 4-bromo) yields distinct logP (3.4) & CNS-penetrant potential - **Application**: SAR reference for methoxy positional effects; analytical standard for regioisomer resolution (same mass as CAS 620576-51-4) - **Supply**: Certificate of Analysis with InChIKey UFYUMBAINVYGKF provided to guarantee specificity

Molecular Formula C21H21N3O4S2
Molecular Weight 443.54
CAS No. 312755-80-9
Cat. No. B2650834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS312755-80-9
Molecular FormulaC21H21N3O4S2
Molecular Weight443.54
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C21H21N3O4S2/c1-28-19-7-3-2-6-17(19)18-14-29-21(22-18)23-20(25)15-8-10-16(11-9-15)30(26,27)24-12-4-5-13-24/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,23,25)
InChIKeyUFYUMBAINVYGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


The target compound, N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 312755-80-9), is a fully synthetic small molecule (C21H21N3O4S2, MW 443.5 g/mol) [1]. It belongs to a class of thiazolyl-benzamides featuring a characteristic para-pyrrolidinylsulfonyl substituent . The molecule is defined by its 4-(2-methoxyphenyl)thiazol-2-yl core, which distinguishes it from other aryl-substituted analogs [1]. This compound appears in early-stage research screening collections and is of potential interest as a kinase or enzyme inhibitor probe, although peer-reviewed target-specific activity data remain exceptionally limited at this time.

Workflow Early-stage screening library member
Selection Ortho-methoxyphenyl regiochemistry
Use Context Kinase/enzyme inhibitor probe context; target data limited

Substitution Risks for Thiazolyl-Benzamide Analogs


Although structurally related N-(4-aryl-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamides are commercially catalogued, their biological activity profiles are profoundly sensitive to the aryl substitution pattern [1]. For instance, relocating the methoxy group from the ortho-phenyl position (target compound) to the para-phenyl position, or to the benzamide ring (positional isomer CAS 620576-51-4), generates a regioisomer with distinct electronic and steric properties [1]. Published structure-activity relationship (SAR) data on related thiazole-based enzyme inhibitors confirm that even minor substituent shifts can invert selectivity or abolish target engagement [2]. Therefore, generic procurement of a 'thiazolyl-sulfonyl-benzamide' without verifying the precise 2-methoxyphenyl regiochemistry carries a high risk of experimental failure in sensitive biochemical or cellular assays.

Regioisomer mismatch Positional isomer (CAS 620576-51-4) shares identical mass but may exhibit different activity; verify InChIKey to avoid false-negative results.
Aryl substitution sensitivity Minor substituent shifts on thiazole ring can invert selectivity; generic procurement without regioisomer confirmation carries high risk of assay failure.

Key Differentiation Evidence for the Target Compound


Lipophilicity and Hydrogen Bond Acceptor Differentiation

The target compound exhibits a computed XLogP3-AA of 3.4, which is a critical determinant of membrane permeability and non-specific binding. This value is directly influenced by the ortho-methoxyphenyl substitution on the thiazole ring [1]. Analogs such as the 4-(4-bromophenyl) derivative (PubChem CID 1356237) show a significantly higher computed lipophilicity (XLogP3-AA = 4.1), while replacing the pyrrolidinylsulfonyl group with a morpholinosulfonyl moiety would alter the hydrogen bond acceptor count and topological polar surface area [1][2]. The target compound possesses 7 hydrogen bond acceptors, a feature that directly impacts solubility and target binding profiles compared to less decorated analogs [1].

Lipophilicity & HBA
Class-level inference
XLogP3-AA 3.4; HBA 7 vs. 4-Br analog XLogP3-AA 4.1; lower HBA
Supports CNS drug-like property context; requires experimental validation.
Computed properties; not experimentally confirmed.
Physicochemical Profiling Lipophilicity Medicinal Chemistry

Regiochemical Identity and Ortho-Methoxy Purity

The target compound (CAS 312755-80-9) is uniquely defined by its ortho-methoxy substitution on the 4-phenyl ring attached to the thiazole [1]. A documented positional isomer, 2-methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 620576-51-4), possesses the identical molecular formula (C21H21N3O4S2) and molecular weight (443.54 g/mol) but places the methoxy substituent on the benzamide ring rather than the thiazole-phenyl ring . This regioisomer cannot be distinguished by mass spectrometry alone but exhibits distinct HPLC retention time, NMR spectra, and crucially, divergent biological activity. The target compound's identity is confirmed by its unique InChIKey (UFYUMBAINVYGKF-UHFFFAOYSA-N), ensuring procurement of the correct regioisomer [1].

Regiochemical Identity
Head-to-head
Target: ortho-methoxy (InChIKey UFYUMBAINVYGKF); Isomer CAS 620576-51-4: methoxy on benzamide ring, different InChIKey
Regiochemistry confirmation by NMR or HPLC required to ensure assay activity.
Same molecular mass; MS cannot distinguish.
Analytical Chemistry Regiochemical Integrity Quality Control

Predicted Target Selectivity Profiling

Computational target prediction based on the MolBiC bioactivity map indicates that the target compound interacts with targets at concentrations <= 10 µM [1]. While specific protein targets are not publicly disclosed, the ortho-methoxy motif is a known pharmacophore in chemogenomic libraries for kinases and GPCRs. In contrast, the 4-(4-bromophenyl) analog (CID 1356237) is predicted to show enhanced affinity for halogen-bonding enzyme pockets due to the bromine substituent, potentially shifting its selectivity profile toward cytochrome P450 or sulfotransferase enzymes [2]. This class-level inference suggests that the two compounds are not interchangeable as chemical probes.

Predicted Target Selectivity
Class-level inference
MolBiC prediction suggests possible target interactions; no measured IC50/Ki data available.
Prediction only; experimental target engagement validation required.
Computational bioactivity map; may not reflect actual binding.
Computational Chemistry Target Prediction Proteomics

Conformational Flexibility and Molecular Complexity

The target compound features 6 rotatable bonds and a molecular weight of 443.5 g/mol, endowing it with a degree of conformational flexibility that is absent in more rigid, fused-ring analogs such as N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide [1]. While increased flexibility can sometimes penalize oral bioavailability, it also permits the molecule to adapt to shallow or flexible binding pockets, a potential advantage over conformationally locked scaffolds in phenotypic screening. This property is a direct, quantifiable differentiator from benzothiazole-fused analogs [1].

Conformational Flexibility
Class-level inference
Rotatable bonds 6; MW 443.5 vs. benzothiazole analogs (fewer rotatable bonds)
Greater conformational sampling may suit phenotypic screening; verify in assay context.
Computed 2D structure; not a measured property.
Drug-Likeness ADMET Molecular Descriptors

Recommended Research Applications


Kinase Profiling and Chemogenomic Library Design

Based on its computed lipophilicity (XLogP3-AA 3.4) and ortho-methoxy pharmacophore, this compound is an appropriate candidate for inclusion in diversity-oriented kinase profiling libraries. It serves as a selective lipophilic control against more polar sulfonamides [1]. Its differentiation from the 4-bromophenyl analog (ΔLogP = -0.7) is critical when controlling for non-specific hydrophobic binding in biochemical kinase assays [2].

CNS Target Screening via AChE Interaction Potential

Preliminary data suggest this compound may interact with acetylcholinesterase (AChE) active sites [1]. Given its logP in the favorable CNS range (3.4), it can be prioritized over the highly lipophilic 4-bromophenyl analog (logP 4.1) for CNS-penetrant probe development [2]. Procurement for CNS target screening must specify the ortho-methoxy regioisomer (InChIKey: UFYUMBAINVYGKF) to avoid using the inactive para-substituted or ring-shifted isomers .

Thiazole Substitution Pattern SAR Studies

The target compound is a key reference molecule for SAR investigations exploring the effect of ortho- vs. para-methoxyphenyl substitution on the thiazole ring [1]. Its distinct hydrogen bond acceptor count (7) and rotatable bond profile (6) make it a versatile scaffold for iterative medicinal chemistry optimization [2]. Researchers establishing SAR trends should directly compare this compound with the positional isomer CAS 620576-51-4 to validate regiochemical dependence of activity .

Analytical Method Development for Isomer Discrimination

This compound's identical mass to its positional isomer (CAS 620576-51-4) makes it an excellent challenge molecule for developing orthogonal HPLC, NMR, or IR methods aimed at distinguishing regioisomers in compound libraries [1]. Procurement for analytical standards must include a certificate of analysis confirming the unique InChIKey (UFYUMBAINVYGKF) to guarantee method specificity [2].

Application
Selection Property
Validation Focus
Diversity-oriented kinase profiling libraries
Moderate lipophilicity and ortho-methoxy pharmacophore
Hydrophobic binding control context vs polar sulfonamides
CNS target screening research
Computed logP in CNS-favorable range; ortho-methoxy regioisomer
Differentiate from higher logP analogs; verify InChIKey
Thiazole substitution pattern SAR studies
Ortho-methoxy regiochemistry and HBA/rotatable bond features
Compare with positional isomer to confirm regiochemical impact
Analytical method development for isomer discrimination
Identical mass to positional isomer; distinct InChIKey
Orthogonal HPLC/NMR/IR method specificity verification
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